3-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a piperidine ring, which is further substituted with a sulfonyl group attached to a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a cyclization reaction, often starting from a suitable amine precursor
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Attachment of the Chlorothiophene Moiety: : The chlorothiophene group is introduced through a nucleophilic substitution reaction, where the piperidine intermediate reacts with 5-chlorothiophene-2-sulfonyl chloride under basic conditions.
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Formation of the Pyrazine Ring: : The pyrazine ring is constructed through a condensation reaction involving suitable precursors such as diamines and diketones.
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Final Coupling: : The piperidine intermediate is coupled with the pyrazine ring via an ether linkage, typically using a nucleophilic substitution reaction where the hydroxyl group on the piperidine reacts with a halogenated pyrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions using reagents like lithium aluminum hydride.
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Substitution: : The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine: Potential therapeutic applications due to its unique structure, which may confer activity against certain diseases.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The exact mechanism of action of 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group and the pyrazine ring are often involved in binding interactions with proteins, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: Contains a methyl group instead of chlorine on the thiophene ring.
Uniqueness
The presence of the chlorothiophene moiety in 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may confer unique electronic properties and reactivity compared to its analogs. This can result in different biological activities and interactions, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3S2/c15-12-3-4-13(23-12)24(20,21)19-7-1-2-10(9-19)22-14-11(8-16)17-5-6-18-14/h3-6,10H,1-2,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWXSUGWIKMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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